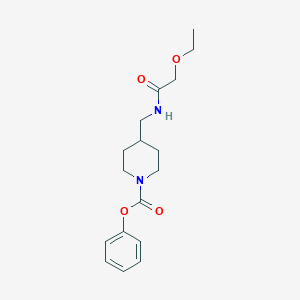

Phenyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine class This compound is characterized by its unique structure, which includes a phenyl group, an ethoxyacetamido group, and a piperidine ring

Properties

IUPAC Name |

phenyl 4-[[(2-ethoxyacetyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-2-22-13-16(20)18-12-14-8-10-19(11-9-14)17(21)23-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAKKGBVSSDNIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with phenyl chloroformate and 2-ethoxyacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Phenyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate typically involves several steps, including the formation of the piperidine ring and the introduction of the ethoxyacetamido group. This compound can be synthesized through the reaction of phenylpiperidine derivatives with ethoxyacetic acid under specific conditions.

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for further investigation in drug development:

- Antidepressant Effects : Research indicates that compounds with similar piperidine structures can act as serotonin and norepinephrine reuptake inhibitors. This suggests potential applications in treating mood disorders such as depression and anxiety .

- Pain Management : The compound may also possess analgesic properties, potentially useful for treating neuropathic pain and other chronic pain conditions .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

- Migraine Treatment : Similar compounds have been shown to effectively treat migraine by modulating serotonin receptors without causing vasoconstriction .

- Cognitive Disorders : Given its potential effects on neurotransmitter systems, this compound could be explored for use in cognitive disorders such as ADHD or dementia .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of compounds structurally related to this compound:

Mechanism of Action

The mechanism of action of Phenyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

- Phenyl 4-((2-methoxyacetamido)methyl)piperidine-1-carboxylate

- Phenyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxamide

These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity

Biological Activity

Phenyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

This compound can be described by its chemical formula . The compound features a piperidine ring, which is a key structural motif in many pharmacologically active compounds. The presence of an ethoxyacetamido group enhances its potential for biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its role as an inhibitor in different enzymatic processes and its potential therapeutic applications.

1. Enzyme Inhibition

One significant area of research involves the compound's ability to inhibit specific enzymes. For instance, studies have shown that derivatives of piperidine compounds can act as inhibitors for the MenA enzyme, which is crucial in the biosynthesis of menaquinone in Mycobacterium tuberculosis. The structure-activity relationship (SAR) of these compounds suggests that modifications to the piperidine ring can enhance their inhibitory potency (Table 1) .

| Compound | IC50 (µM) | Comments |

|---|---|---|

| This compound | TBD | Under investigation |

| Piperidine Derivative A | 5.0 | Effective MenA inhibitor |

| Piperidine Derivative B | 2.0 | Enhanced potency with para-substitution |

2. Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit antimicrobial properties. The compound's structural features may contribute to its ability to disrupt bacterial cell walls or interfere with metabolic pathways, making it a candidate for further exploration as an antimicrobial agent .

Case Study 1: Antimycobacterial Activity

In a study exploring the antimycobacterial activity of various piperidine derivatives, this compound was evaluated alongside other analogs. The results indicated promising activity against Mycobacterium tuberculosis, with modifications to the ethoxy group influencing efficacy .

Case Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis was conducted on related compounds to identify key structural features responsible for biological activity. It was found that substituents on the piperidine ring significantly affected both potency and selectivity for target enzymes, suggesting avenues for optimizing this compound for therapeutic use .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Potency Variability : Variations in substituents on the piperidine ring lead to diverse biological activities, emphasizing the need for systematic exploration of analogs.

- Mechanism of Action : Preliminary investigations suggest that the compound may exert its effects through competitive inhibition mechanisms, similar to other known piperidine derivatives .

- Therapeutic Potential : Given its promising activity against specific enzymes and pathogens, there is potential for development into therapeutic agents targeting infectious diseases.

Q & A

Q. How can researchers address batch-to-batch variability in the compound’s synthetic intermediates?

- Methodological Answer :

- Quality Control (QC) Protocols : Standardize intermediates using NMR and LC-MS thresholds (e.g., ≥95% purity).

- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time reaction monitoring.

- Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, catalyst loading) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.